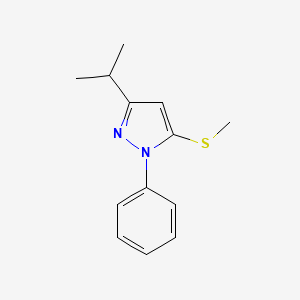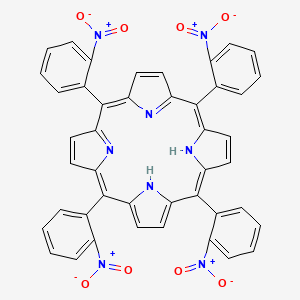
5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four 2-nitrophenyl groups attached to the porphyrin core, which significantly alters its chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin typically involves the reaction of pyrrole with substituted benzaldehydes in a nitrobenzene/propionic acid medium . The molar ratio of the benzaldehydes is controlled to optimize the synthesis and purification of the desired porphyrins . The reaction conditions often include refluxing the mixture for several hours, followed by purification using chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification processes suitable for industrial scales, such as large-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The porphyrin core can undergo reduction reactions, often investigated using electrochemical methods.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Reduction: Reduction of nitro groups yields amino derivatives.
Substitution: Substitution reactions can yield a variety of functionalized porphyrins depending on the nucleophile used.
科学研究应用
5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its role in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
作用机制
The mechanism of action of 5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). This property makes it useful as a photosensitizer in photodynamic therapy, where it targets and destroys cancer cells upon light activation . The nitro groups also play a role in enhancing the compound’s electron-withdrawing capabilities, affecting its reactivity and stability .
相似化合物的比较
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but with carboxyphenyl groups instead of nitrophenyl groups.
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Contains amino groups instead of nitro groups, leading to different reactivity and applications.
Uniqueness
5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin is unique due to the presence of nitro groups, which significantly enhance its electron-withdrawing properties. This makes it particularly useful in applications requiring strong electron acceptors, such as in catalysis and sensor development .
属性
IUPAC Name |
5,10,15,20-tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26N8O8/c53-49(54)37-13-5-1-9-25(37)41-29-17-19-31(45-29)42(26-10-2-6-14-38(26)50(55)56)33-21-23-35(47-33)44(28-12-4-8-16-40(28)52(59)60)36-24-22-34(48-36)43(32-20-18-30(41)46-32)27-11-3-7-15-39(27)51(57)58/h1-24,45-46H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWDWDPQJZBEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7[N+](=O)[O-])C8=CC=CC=C8[N+](=O)[O-])C9=CC=CC=C9[N+](=O)[O-])N3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26N8O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452401 |
Source


|
| Record name | 5,10,15,20-Tetrakis(2-nitrophenyl)porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37116-82-8 |
Source


|
| Record name | 5,10,15,20-Tetrakis(2-nitrophenyl)porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
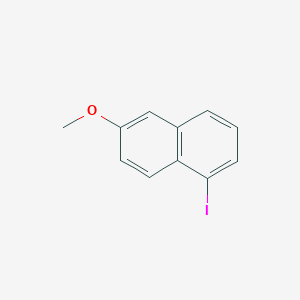
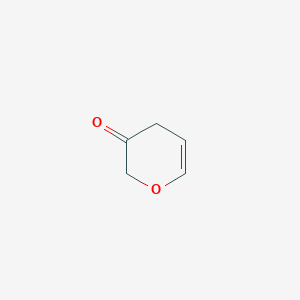
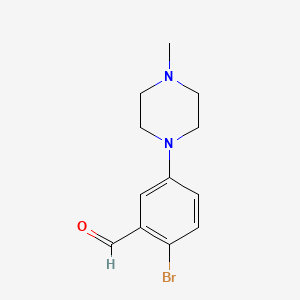
![2-[3-(4-Tert-butoxycarbonyl-1-piperazinyl)-2-pyrazinyloxy]ethanol](/img/structure/B1625170.png)
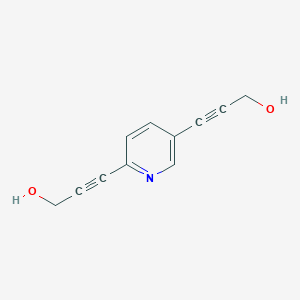
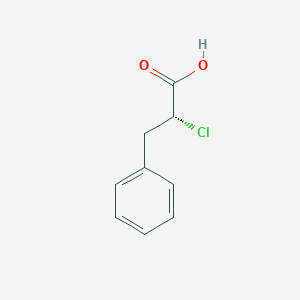
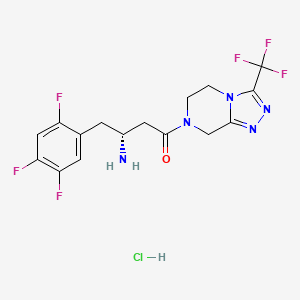
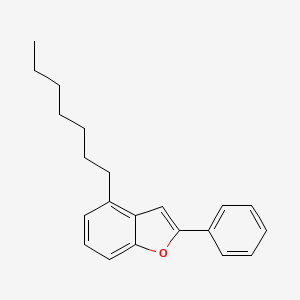
![4-chloro-1H-imidazo[4,5-c]quinoline](/img/structure/B1625177.png)
![[3,3'-Bipyridin]-5-ylmethanol](/img/structure/B1625180.png)
![bis(3,5-dimethylphenyl)-[(1S,4R)-3-(4-diphenylphosphanyl-2,5-dimethylthiophen-3-yl)-4,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]phosphane](/img/structure/B1625181.png)
![4,4'-Bis[(para-formylphenoxy)methyl]biphenyl](/img/structure/B1625182.png)
![N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1625185.png)
